molecular formula C19H21BrN2O2S B4924108 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide

5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B4924108
M. Wt: 421.4 g/mol
InChI Key: HOVATQZZSCGWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was initially developed as an anti-cancer drug and has been shown to exhibit promising results in preclinical and clinical trials.

Mechanism of Action

5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 exerts its anti-tumor activity by inhibiting the activity of several kinases involved in tumor growth and proliferation, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 disrupts signaling pathways that are critical for tumor growth and survival. Additionally, 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has been shown to exhibit other biochemical and physiological effects. It has been shown to reduce angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and survival. 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has several advantages for lab experiments. It is commercially available and relatively inexpensive compared to other anti-cancer drugs. Additionally, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 in lab experiments. It has been shown to exhibit off-target effects, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer cell line being studied.

Future Directions

There are several future directions for the study of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006. One potential direction is the investigation of its use in combination therapy with other anti-cancer drugs. Additionally, the development of new analogs of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 may lead to compounds with improved efficacy and fewer off-target effects. Finally, the investigation of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 in other diseases, such as cardiovascular disease, may reveal additional therapeutic applications for this compound.
Conclusion:
In conclusion, 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 is a promising anti-cancer drug that has been extensively studied for its potential therapeutic applications. Its mechanism of action is well understood, and it has been shown to exhibit anti-tumor activity in preclinical and clinical trials. While there are limitations to its use in lab experiments, there are several future directions for the study of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 that may lead to improved therapeutic options for cancer and other diseases.

Synthesis Methods

The synthesis of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-nitrobenzoyl chloride. The resulting compound is then reacted with N-(4-butylphenyl)amine to form the intermediate product, which is subsequently treated with sodium borohydride to yield 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006. The synthesis of 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 is a multi-step process that requires careful attention to detail and high-quality reagents.

Scientific Research Applications

5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, renal cell carcinoma, and hepatocellular carcinoma. It has been shown to exhibit anti-tumor activity by inhibiting multiple signaling pathways involved in tumor growth and proliferation. 5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide 43-9006 has also been investigated for its potential use in combination therapy with other anti-cancer drugs.

properties

IUPAC Name

5-bromo-N-[(4-butylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-3-4-5-13-6-9-15(10-7-13)21-19(25)22-18(23)16-12-14(20)8-11-17(16)24-2/h6-12H,3-5H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVATQZZSCGWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(4-butylphenyl)carbamothioyl]-2-methoxybenzamide

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